

Clethodim Sulfoxide chemical structure and properties

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Compound of Interest

Compound Name: *Clethodim Sulfoxide*

Cat. No.: *B123023*

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Clethodim Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of **Clethodim sulfoxide**, a primary metabolite of the herbicide Clethodim. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental analysis, toxicology studies, or as a reference standard.

Chemical Structure and Properties

Clethodim sulfoxide is the product of the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent compound, Clethodim. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of **Clethodim Sulfoxide**

Identifier	Value
CAS Number	111031-14-2 [1] [2] [3]
Molecular Formula	C ₁₇ H ₂₆ CINO ₄ S [1] [2]
Molecular Weight	375.91 g/mol [1] [2]
IUPAC Name	2-[1-[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one [1] [2]
InChI	InChI=1S/C17H26CINO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ [2]
InChIKey	UABMGBLIZYILDD-KUZBFYBWSA-N [2]
SMILES	CC/C(=N\OC/C=C/Cl)C1=C(O)CC(CC(C)S(=O)CC)CC1=O [2]

Table 2: Physicochemical Properties of **Clethodim Sulfoxide**

Property	Value	Source
Physical Form	White Powder/Solid	[2] [4]
Solubility	Soluble in Chloroform, Methanol	[4]
Water Solubility (at 20°C, pH 7)	73.0 mg/L	[5]
Octanol-water partition coefficient (logP)	2.2	[6]
Melting Point	Not explicitly available	
Boiling Point	Not explicitly available	
Flash Point	Not explicitly available	

Metabolic Pathway and Logical Relationships

Clethodim sulfoxide is a significant metabolite of the herbicide Clethodim. In biological systems and the environment, Clethodim undergoes oxidation to form **Clethodim sulfoxide**, which can be further oxidized to Clethodim sulfone.^{[7][8]} This metabolic cascade is a critical consideration in residue analysis and toxicological assessment.



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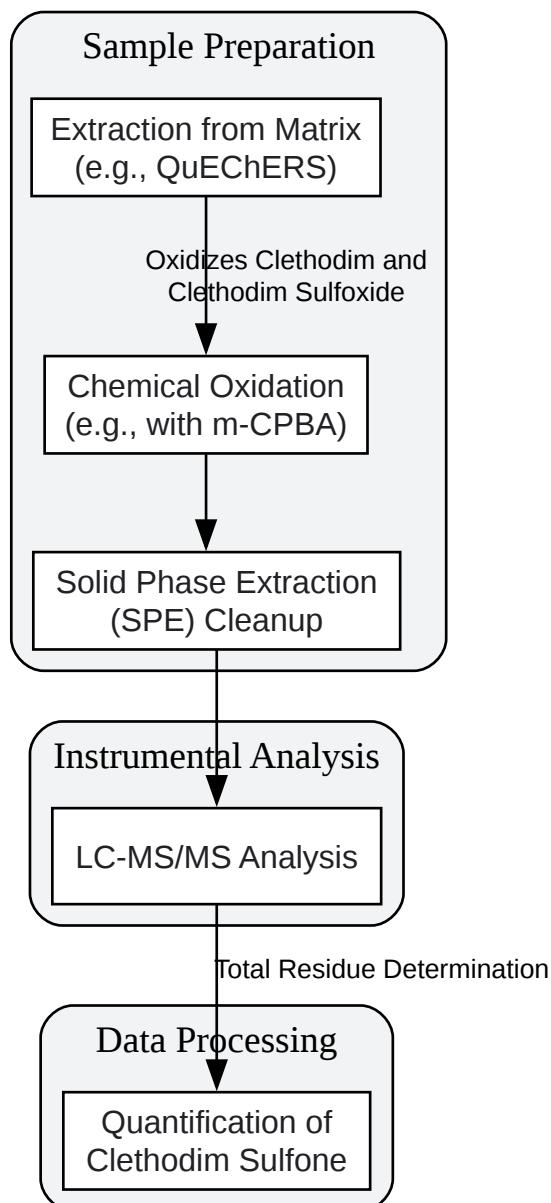
Metabolic conversion of Clethodim.

Experimental Protocols and Workflows

The determination of Clethodim and its metabolites, including **Clethodim sulfoxide**, in various matrices such as crops, soil, and animal tissues is crucial for regulatory and safety evaluations. A common analytical approach involves the oxidation of both Clethodim and **Clethodim sulfoxide** to a single, more stable analyte, Clethodim sulfone, which is then quantified.^[7]

General Analytical Workflow

A generalized workflow for the analysis of Clethodim and its oxidative metabolites is presented below. This approach simplifies the quantification by converting the parent compound and the sulfoxide metabolite to the sulfone.



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Generalized workflow for Clethodim residue analysis.

Key Experimental Methodologies

While detailed, step-by-step protocols are highly dependent on the specific matrix and available instrumentation, the principles of common methods are outlined below.

1. Sample Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently employed for the extraction of pesticide residues from food and environmental samples.

- Principle: A homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.
- General Steps:
 - A representative sample is weighed and homogenized.
 - Acetonitrile and a salt mixture are added, and the sample is shaken vigorously.
 - The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.
 - An aliquot of the acetonitrile supernatant is taken for the next step.

2. Chemical Oxidation

To simplify analysis, both Clethodim and **Clethodim sulfoxide** are often oxidized to Clethodim sulfone.

- Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for this purpose.[\[7\]](#)
- Procedure: The extract from the previous step is treated with m-CPBA under controlled conditions (e.g., specific temperature and reaction time) to ensure complete conversion.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE)

The crude extract is cleaned to remove interfering matrix components.

- Principle: The extract is mixed with a combination of sorbents that retain interfering substances while leaving the analyte of interest in solution.
- Common Sorbents:

- Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
- C18: Removes nonpolar interferences.
- Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes).
- Procedure: The appropriate dSPE sorbents are added to the extract, the mixture is vortexed and then centrifuged. The cleaned supernatant is then collected for analysis.

4. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Clethodim sulfone.

- Principle: The cleaned extract is injected into a liquid chromatograph to separate the analyte from any remaining matrix components. The analyte then enters the mass spectrometer where it is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
- Typical Conditions:
 - Chromatographic Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
 - Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

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